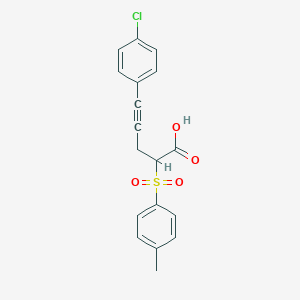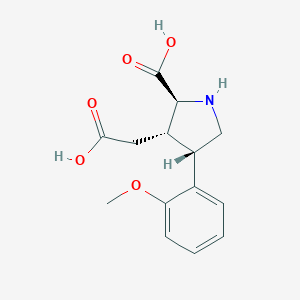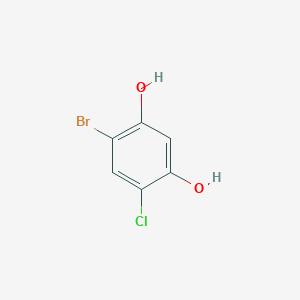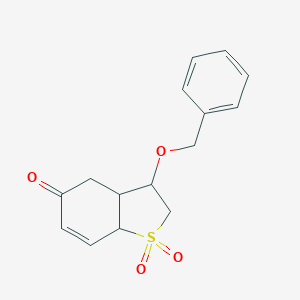![molecular formula C31H48F3O3P2RhS- B159928 1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate CAS No. 136705-77-6](/img/structure/B159928.png)
1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate is a complex organometallic compound featuring a rhodium center coordinated to a chiral bis(phospholano) ligand and a cyclooctadiene ligand. This compound is known for its applications in asymmetric catalysis, particularly in hydrogenation reactions.
Mechanism of Action
Target of Action
The primary target of this compound, also known as (1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethylphospholane;rhodium;trifluoromethanesulfonate, is to act as a chiral ligand . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. In this case, the compound forms a Duphos-Rhodium metal complex .
Mode of Action
The compound interacts with its targets by forming a metal complex with Rhodium . This complex is used as a catalyst in asymmetric hydrogenation reactions . Asymmetric hydrogenation is a chemical reaction that adds hydrogen (H2) across a double bond or triple bond in a molecule that has the same group on each end of the bond, but with one of the groups being a better leaving group.
Biochemical Pathways
The compound affects the asymmetric hydrogenation pathway . This pathway is crucial in the synthesis of chiral molecules, which are molecules that have a non-superimposable mirror image. The downstream effects of this pathway include the production of chiral molecules with high yield and high enantioselectivity .
Result of Action
The result of the compound’s action is the production of chiral molecules via asymmetric hydrogenation . These chiral molecules are important in many areas of science, including pharmaceuticals, where they are often key components of drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of 1,2-bis[(2R,5R)-2,5-diethylphospholano]benzene with rhodium(I) chloride and 1,5-cyclooctadiene in the presence of trifluoromethanesulfonic acid. The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and contamination.
Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing the reaction conditions to achieve high yields and purity. This might include the use of continuous flow reactors, which can provide better control over reaction parameters such as temperature and pressure.
Chemical Reactions Analysis
Types of Reactions: This compound is primarily used in hydrogenation reactions , where it acts as a catalyst to add hydrogen to unsaturated organic compounds. It can also be involved in oxidation and substitution reactions under specific conditions.
Common Reagents and Conditions:
Hydrogenation: Hydrogen gas (H2) is used as the reagent, and the reaction is typically conducted at elevated pressures and temperatures.
Oxidation: Various oxidizing agents can be used, such as oxygen (O2) or hydrogen peroxide (H2O2).
Substitution: Different nucleophiles and electrophiles can be employed depending on the desired substitution reaction.
Major Products Formed:
Hydrogenation: Saturated hydrocarbons from unsaturated precursors.
Oxidation: Oxidized organic compounds, such as alcohols or ketones.
Substitution: Substituted organic compounds with new functional groups.
Scientific Research Applications
This compound is widely used in asymmetric catalysis , particularly in the pharmaceutical and fine chemical industries. Its ability to induce chirality in the products makes it valuable for synthesizing enantiomerically pure compounds, which are crucial in drug development. Additionally, it finds applications in material science for the synthesis of chiral polymers and in environmental chemistry for the degradation of pollutants.
Comparison with Similar Compounds
1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
1,2-Bis[(2R,5R)-2,5-diisopropylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate
Uniqueness: The uniqueness of 1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate lies in its high enantioselectivity and efficiency in catalytic reactions. Its specific ligand structure provides a distinct chiral environment that is not easily replicated by other similar compounds.
Properties
CAS No. |
136705-77-6 |
|---|---|
Molecular Formula |
C31H48F3O3P2RhS- |
Molecular Weight |
722.6 g/mol |
IUPAC Name |
cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethylphospholane;rhodium;trifluoromethanesulfonate |
InChI |
InChI=1S/C22H36P2.C8H12.CHF3O3S.Rh/c1-5-17-13-14-18(6-2)23(17)21-11-9-10-12-22(21)24-19(7-3)15-16-20(24)8-4;1-2-4-6-8-7-5-3-1;2-1(3,4)8(5,6)7;/h9-12,17-20H,5-8,13-16H2,1-4H3;1-2,7-8H,3-6H2;(H,5,6,7);/p-1/t17-,18-,19-,20-;;;/m1.../s1 |
InChI Key |
XGPXBCKGQLCHDW-QFNVKMGQSA-M |
SMILES |
CCC1CCC(P1C2=CC=CC=C2P3C(CCC3CC)CC)CC.C1CC=CCCC=C1.C(F)(F)(F)S(=O)(=O)[O-].[Rh] |
Isomeric SMILES |
CC[C@@H]1CC[C@H](P1C2=CC=CC=C2P3[C@@H](CC[C@H]3CC)CC)CC.C1CC=CCCC=C1.C(F)(F)(F)S(=O)(=O)[O-].[Rh] |
Canonical SMILES |
CCC1CCC(P1C2=CC=CC=C2P3C(CCC3CC)CC)CC.C1CC=CCCC=C1.C(F)(F)(F)S(=O)(=O)[O-].[Rh] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Pyrazolo[1,5-a]pyridin-3-amine hydrochloride](/img/structure/B159859.png)








